DesMethyl Sibutramine-d7 (hydrochloride) DesMethyl Sibutramine-d7 (hydrochloride) An isotope labelled impurity of sibutramine. Sibutramine is a monoamine reuptake inhibitor (MRI) that, in humans, reduces the reuptake of norepinephrine serotonin and dopamine. Sibutramine is an adjunct to the treatment of exogenous obesity along with diet and exercise.
Brand Name: Vulcanchem
CAS No.: 1188265-54-4
VCID: VC0196699
InChI: InChI=1S/C16H24ClN.ClH/c1-12(2)11-15(18-3)16(9-4-10-16)13-5-7-14(17)8-6-13;/h5-8,12,15,18H,4,9-11H2,1-3H3;1H/i1D3,2D3,12D;
SMILES: CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)NC.Cl
Molecular Formula: C16H17ClND7·HCl
Molecular Weight: 309.33

DesMethyl Sibutramine-d7 (hydrochloride)

CAS No.: 1188265-54-4

VCID: VC0196699

Molecular Formula: C16H17ClND7·HCl

Molecular Weight: 309.33

Purity: > 95%

* For research use only. Not for human or veterinary use.

DesMethyl Sibutramine-d7 (hydrochloride) - 1188265-54-4

Description

DesMethyl Sibutramine-d7 (hydrochloride), also known as N-desmethyl sibutramine-d7 hydrochloride, is a deuterium-labeled variant of N-desmethyl sibutramine, a primary metabolite of the anti-obesity drug sibutramine. Sibutramine was widely used as a serotonin–norepinephrine reuptake inhibitor until its withdrawal from the market due to cardiovascular risks . The deuterium labeling in DesMethyl Sibutramine-d7 hydrochloride enhances its utility in analytical chemistry, particularly as an internal standard for quantifying its non-deuterated counterpart in biological samples.

Applications in Research

DesMethyl Sibutramine-d7 hydrochloride is primarily used as an internal standard in analytical chemistry. Its role is crucial in liquid chromatography–tandem mass spectrometry (LC–MS/MS) methods for quantifying sibutramine and its metabolites in biological samples like plasma and urine .

3.1. Quantification Methods

The quantification of sibutramine and its metabolites involves using LC–MS/MS techniques. A typical method includes:

  • Chromatographic Separation: Utilizes columns such as Zorbax SB-C18 with a mobile phase consisting of ammonium formate and acetonitrile .

  • Detection: Multiple reaction monitoring (MRM) is employed to detect specific transitions for each compound, allowing precise quantification.

3.2. Transition Parameters for LC–MS/MS

Compound NamePrecursor Molecular Ion (m/z)Product Ion (m/z)Run Time (min)EPDPCECXP
Sibutramine280.3124.99.210303512
N-desmethyl sibutramine266.3125.38.210283012
N-di desmethyl sibutramine252.2124.96.210353212
Sibutramine d7287.3125.29.110403812
N-desmethyl sibutramine d7273.2125.08.110364012
N-di desmethyl sibutramine d7259.3125.16.210233912

Research Findings

Research on sibutramine and its metabolites, including N-desmethyl sibutramine-d7 hydrochloride, focuses on pharmacokinetics and metabolism. These studies are crucial for understanding how these compounds interact with biological systems and how they are metabolized and eliminated from the body .

4.1. Pharmacokinetic Studies

Pharmacokinetic studies involve analyzing the absorption, distribution, metabolism, and excretion (ADME) of drugs. For sibutramine and its metabolites, these studies help in understanding how deuterium labeling affects their detection and quantification in biological samples.

CAS No. 1188265-54-4
Product Name DesMethyl Sibutramine-d7 (hydrochloride)
Molecular Formula C16H17ClND7·HCl
Molecular Weight 309.33
IUPAC Name 1-[1-(4-chlorophenyl)cyclobutyl]-3,4,4,4-tetradeuterio-N-methyl-3-(trideuteriomethyl)butan-1-amine;hydrochloride
Standard InChI InChI=1S/C16H24ClN.ClH/c1-12(2)11-15(18-3)16(9-4-10-16)13-5-7-14(17)8-6-13;/h5-8,12,15,18H,4,9-11H2,1-3H3;1H/i1D3,2D3,12D;
SMILES CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)NC.Cl
Purity > 95%
Quantity Milligrams-Grams
Related CAS 84467-94-7 (unlabelled)
Synonyms 1-(4-Chlorophenyl)-N-methyl-α-[2-(methyl-d3)propyl-2,3,3,3-d4]-cyclobutanemethanamine Hydrochloride; Desmethyl Sibutramine-d7 Hydrochloride
Tag Sibutramine Impurities
PubChem Compound 45359112
Last Modified Apr 15 2024

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